alpha-ENDORPHIN
Description
Historical Context of Endogenous Opioid Peptide Discovery
The journey to identifying alpha-endorphin (B1632093) began with early scientific inquiries into substances within the body that mimic the effects of morphine.
In the 1970s, researchers pursued the hypothesis that the brain must possess its own morphine-like substances to interact with newly identified opioid receptors. quora.com This led to the groundbreaking discovery of "enkephalins," which are small peptides with opioid activity. quora.com These initial findings opened the door to the concept of an "endogenous opioid system" and spurred the search for other similar compounds. The term "endorphin," a portmanteau of "endogenous" and "morphine," was coined to describe any internally produced peptide with morphine-like activity. pharmacy180.com
In 1976, researchers successfully isolated two peptides with morphinomimetic activity from porcine hypothalamus and neurohypophysis, which they named this compound and gamma-endorphin (B1627272). wikipedia.orgnih.govoup.comnih.gov Through the use of mass spectrometry and the Dansyl-Edman method, the primary structure of this compound was determined. oup.comwikipedia.org It was found to be a polypeptide consisting of 16 amino acids with the sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr. wikipedia.org This sequence corresponds to residues 61-76 of the larger precursor molecule, beta-lipotropin. wikipedia.orgnih.govnih.gov
This compound within the Endogenous Opioid System
This compound is a key player in the intricate network of the endogenous opioid system, which is responsible for regulating pain, mood, and various physiological processes.
This compound is classified as an endogenous opioid peptide, a group of naturally occurring peptides that bind to opioid receptors in the brain. wikipedia.orgnih.gov These peptides are involved in the body's natural pain relief response. idosi.org The endorphin family, to which this compound belongs, is one of the three major families of endogenous opioid peptides, alongside the enkephalins and dynorphins. wikipedia.org
This compound is closely related to beta-endorphin (B3029290) and gamma-endorphin, as all three are derived from the same precursor protein, pro-opiomelanocortin (POMC). wikipedia.orgwikipedia.org They share a common N-terminal sequence, Tyr-Gly-Gly-Phe-Met, which is also known as the Met-enkephalin motif. wikipedia.org
The primary distinction between these endorphins lies in their amino acid chain length. wikipedia.org this compound is the shortest of the three, with 16 amino acids. wikipedia.org Gamma-endorphin is slightly longer, containing 17 amino acids, with an additional leucine at the C-terminus. wikipedia.org Beta-endorphin is the longest, comprising 31 amino acids. The formation of alpha- and gamma-endorphin occurs through the proteolytic cleavage of beta-endorphin. wikipedia.org
| Feature | This compound | Beta-Endorphin | Gamma-Endorphin |
| Amino Acid Length | 16 | 31 | 17 |
| Amino Acid Sequence | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu |
| Precursor | Pro-opiomelanocortin (POMC) | Pro-opiomelanocortin (POMC) | Pro-opiomelanocortin (POMC) |
| Relationship | A cleavage product of Beta-Endorphin | Precursor to Alpha- and Gamma-Endorphin | A cleavage product of Beta-Endorphin |
While beta-endorphin is a potent analgesic that binds strongly to mu-opioid receptors, some studies suggest that this compound and gamma-endorphin have a lower affinity for these receptors. wikipedia.orgidosi.org Research has indicated that this compound's effects may be more akin to psychostimulants, whereas gamma-endorphin's actions have been compared to those of neuroleptics. wikipedia.org
The endogenous opioid system is comprised of three main families of peptides: the endorphins, the enkephalins, and the dynorphins. wikipedia.org Each family is derived from a distinct precursor protein: pro-opiomelanocortin (POMC) for endorphins, proenkephalin for enkephalins, and prodynorphin for dynorphins. wikipedia.org
A unifying feature of all endogenous opioid peptides is the presence of a shared N-terminal sequence: Tyr-Gly-Gly-Phe, followed by either a methionine or leucine residue. wikipedia.org This common motif is crucial for their interaction with opioid receptors. wikipedia.org While the endorphins primarily interact with mu-opioid receptors, enkephalins show a preference for delta-opioid receptors, and dynorphins preferentially bind to kappa-opioid receptors. wikipedia.orgwikipedia.org
| Opioid Peptide Family | Precursor Protein | Primary Receptor Affinity |
| Endorphins | Pro-opiomelanocortin (POMC) | Mu (µ) |
| Enkephalins | Proenkephalin | Delta (δ) |
| Dynorphins | Prodynorphin | Kappa (κ) |
Structure
2D Structure
Properties
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H120N18O26S/c1-38(2)31-51(70(113)91-60(39(3)4)74(117)94-63(42(7)100)77(120)121)88-73(116)55-18-14-29-95(55)76(119)62(41(6)99)93-67(110)48(23-25-56(80)102)85-71(114)53(36-96)89-65(108)47(17-12-13-28-78)84-66(109)49(24-26-59(105)106)86-72(115)54(37-97)90-75(118)61(40(5)98)92-68(111)50(27-30-122-8)87-69(112)52(33-43-15-10-9-11-16-43)83-58(104)35-81-57(103)34-82-64(107)46(79)32-44-19-21-45(101)22-20-44/h9-11,15-16,19-22,38-42,46-55,60-63,96-101H,12-14,17-18,23-37,78-79H2,1-8H3,(H2,80,102)(H,81,103)(H,82,107)(H,83,104)(H,84,109)(H,85,114)(H,86,115)(H,87,112)(H,88,116)(H,89,108)(H,90,118)(H,91,113)(H,92,111)(H,93,110)(H,94,117)(H,105,106)(H,120,121)/t40-,41-,42-,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,60+,61+,62+,63+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSIJWJXMWBCBX-NWKQFZAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H120N18O26S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | alpha-Endorphin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Alpha-Endorphin | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1745.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61512-76-3 | |
| Record name | alpha-Endorphin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061512763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Ii. Molecular Biology and Biosynthesis of Alpha Endorphin
Precursor Protein Proopiomelanocortin (POMC) as the Origin of Endorphins
Proopiomelanocortin (POMC) serves as the foundational precursor protein for alpha-endorphin (B1632093) and other related opioid peptides wikipedia.orgwikipedia.orgnih.govkarger.comwikipedia.orgmedlineplus.govoup.comnih.gov. POMC is a large polypeptide hormone precursor, approximately 241 amino acids in length, synthesized primarily in specific cell populations within the anterior pituitary gland and in neurons located in the arcuate nucleus of the hypothalamus wikipedia.orgkarger.commedlineplus.govnih.govbioscientifica.comclinisciences.com. This precursor molecule contains the sequences for several critical bioactive peptides, including adrenocorticotropic hormone (ACTH), melanocyte-stimulating hormones (MSHs), and endorphins, such as beta-endorphin (B3029290), from which this compound is ultimately derived wikipedia.orgnih.govkarger.commedlineplus.govoup.comnih.gov.
Proteolytic Processing Pathways of POMC
The transformation of POMC into its functional peptide fragments involves a complex series of tissue-specific post-translational modifications, including glycosylations, acetylations, and extensive proteolytic cleavage wikipedia.orgoup.comnih.govbioscientifica.comoup.com. This processing is mediated by a family of enzymes known as prohormone convertases (PCs), with prohormone convertase 1 (PC1/3) and prohormone convertase 2 (PC2) being particularly crucial in the POMC cascade oup.combioscientifica.comoup.com. These enzymes cleave the POMC precursor at specific sites, typically characterized by pairs of basic amino acid residues bioscientifica.comoup.combioscientifica.com. This enzymatic cascade yields various bioactive peptides, including ACTH, beta-lipotropin (β-LPH), and beta-endorphin (β-END) wikipedia.orgnih.govkarger.comoup.comnih.govoup.com. This compound itself is a C-terminal fragment derived from the further processing of β-endorphin wikipedia.orggenscript.com.
Beta-Lipotropin (β-LPH) as an Intermediate Precursor
Beta-lipotropin (β-LPH) is a significant intermediate precursor in the biosynthesis of beta-endorphin and, consequently, this compound nih.govbioscientifica.comnih.govnih.govcdnsciencepub.comnih.gov. Derived from the initial cleavage of POMC, β-LPH is a 91-amino acid polypeptide that contains the sequences for beta-melanocyte-stimulating hormone (β-MSH) and beta-endorphin nih.govnih.gov. The subsequent enzymatic cleavage of β-LPH liberates β-endorphin nih.govbioscientifica.comcdnsciencepub.comnih.gov. This compound, being a fragment of β-endorphin, is therefore positioned downstream in this biosynthetic pathway, originating from the processing of β-LPH wikipedia.orggenscript.com.
This compound Amino Acid Sequence and Structural Features
This compound is characterized by its specific amino acid sequence, comprising a chain of 16 amino acids wikipedia.orggenscript.compnas.orgpnas.org. Its sequence is established as:
Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr wikipedia.orggenscript.compnas.orgpeptide.comnih.gov.
This peptide is also recognized as beta-lipotropin (61-76), indicating its origin as a specific segment of the β-LPH molecule genscript.compeptide.com. A notable structural feature is its N-terminal pentapeptide sequence, Tyr-Gly-Gly-Phe-Met, which is a conserved motif shared among endorphins and is known as the N-terminal pentapeptide opioid sequence wikipedia.org. This compound shares this sequence with both β-endorphin and γ-endorphin, distinguishing it as the shortest among these three primary endorphin peptides wikipedia.org. The molecular weight of this compound is approximately 1745.95 g/mol genscript.com.
Tissue and Cellular Distribution of this compound Synthesis
The synthesis of this compound is intrinsically tied to the distribution of POMC expression and processing within the body. Key sites of POMC synthesis and subsequent endorphin generation include the pituitary gland and various regions of the central nervous system, particularly the hypothalamus wikipedia.orgnih.govwikipedia.orgmedlineplus.govnih.govapexbt.com.
Pituitary Gland Localization
The pituitary gland is a primary site for the synthesis of POMC and its derived peptides, including this compound wikipedia.orgwikipedia.orgnih.govapexbt.com. Specifically, this compound and its precursor POMC are found in both the anterior and intermediate lobes of the pituitary genscript.comcapes.gov.brcapes.gov.br. Studies on the human pituitary have detected this compound immunoreactivity within corticotrope cells distributed across the anterior lobe, suggesting a broader distribution than previously understood in some species oup.com. Research has successfully isolated and characterized this compound from human pituitary glands, confirming its presence as an endogenous peptide capes.gov.br.
Hypothalamic and Other Central Nervous System Regions
Beyond the pituitary, the hypothalamus is another critical region for POMC expression and processing, leading to the production of neuropeptides that influence various physiological functions karger.commedlineplus.govnih.govbioscientifica.comclinisciences.com. POMC is notably expressed in neurons of the arcuate nucleus and the nucleus tractus solitarius within the hypothalamus karger.commedlineplus.govbioscientifica.comclinisciences.com. This compound has been identified and isolated from extracts of the porcine hypothalamus-neurohypophysis, underscoring its presence and synthesis within these central nervous system areas pnas.orgnih.gov.
Data Tables
Table 1: this compound Amino Acid Sequence
| Position | Amino Acid (3-letter) | Amino Acid (1-letter) |
| 1 | Tyrosine | Y |
| 2 | Glycine | G |
| 3 | Glycine | G |
| 4 | Phenylalanine | F |
| 5 | Methionine | M |
| 6 | Threonine | T |
| 7 | Serine | S |
| 8 | Glutamic Acid | E |
| 9 | Lysine | K |
| 10 | Serine | S |
| 11 | Glutamine | Q |
| 12 | Threonine | T |
| 13 | Proline | P |
| 14 | Leucine | L |
| 15 | Valine | V |
| 16 | Threonine | T |
Table 2: Simplified Biosynthetic Pathway Leading to this compound
| Precursor Protein | Key Intermediate Precursor | Final Peptide Product |
| Proopiomelanocortin (POMC) | Beta-Lipotropin (β-LPH) | Beta-Endorphin (β-END) |
| Beta-Endorphin (β-END) | N/A | This compound (α-END) |
Table 3: Primary Sites of this compound Synthesis
| Tissue/Region | Specific Cell Types/Areas |
| Pituitary Gland | Anterior lobe, Intermediate lobe |
| Hypothalamus | Arcuate nucleus, Neurons in the nucleus tractus solitarius |
Compound List
this compound
Proopiomelanocortin (POMC)
Beta-Lipotropin (β-LPH)
Immune System Production and Presence
Endogenous opioid peptides, including this compound, are not confined solely to the nervous system but also play a significant role within the immune system. Research indicates that various immune cells possess the necessary machinery for the synthesis, processing, and release of these peptides, suggesting an intrinsic immunomodulatory capacity.
Presence and Production in Immune Cells: Immune cells such as T-lymphocytes, B-lymphocytes, monocytes, and macrophages have been demonstrated to contain endorphins oup.comalliedacademies.orgnih.govalliedacademies.org. Further evidence points to the presence of mRNA transcripts for proopiomelanocortin (POMC) within these immune cells, which is the precursor protein for endorphins oup.comalliedacademies.orgnih.govnih.govnih.gov. This molecular basis suggests that immune cells are capable of producing endorphins themselves, acting in an autocrine or paracrine manner, similar to their function as cytokines asm.orgasm.org. Immunoelectron microscopy studies have localized endorphins, including this compound, within secretory granules in macrophages, monocytes, granulocytes, and lymphocytes, indicating their storage and potential release from these cells oup.comnih.gov.
Immunomodulatory Effects of this compound: this compound has been shown to exert inhibitory effects on specific immune responses, particularly the antibody production. In vitro studies using human blood lymphocytes have revealed that this compound can block the antigen-induced primary antibody response, specifically the IgM-producing plaque-forming cell (PFC) response nih.govoup.com. This inhibitory effect appears to operate at multiple levels within the immune response cascade.
T-Cell Level: this compound can inhibit the production and/or secretion of antigen-specific T-cell helper factors, which are crucial for orchestrating the adaptive immune response nih.govoup.com.
B-Cell Level: The peptide also directly affects B-lymphocytes, inhibiting their differentiation into antibody-secreting plasma cells (PFCs) nih.govoup.com. Furthermore, it can suppress the secretion of antibodies by these cells nih.govoup.com.
These immunomodulatory actions of this compound are believed to be mediated through interaction with opioid receptors present on immune cells, as its immunosuppressive effects can be blocked by naloxone, a classic opioid antagonist nih.govnih.govpnas.org.
Summary of this compound's Impact on Antibody Response:
| Immune Cell Type / Population | Role in Antibody Response | Observed Effect of this compound | Mechanism of Action | Concentration Range |
| Human Blood Lymphocytes (including T and B cells) | Production of antibodies | Inhibition of antigen-induced primary antibody response (IgM-PFC) | Blocks T-cell helper factor production/secretion; Inhibits B-cell transition to PFCs; Inhibits antibody secretion | 0.05 – 0.5 µM |
Iii. Alpha Endorphin Receptor Interactions and Mechanistic Insights
Opioid Receptor Binding Affinity and Selectivity
The interaction of alpha-endorphin (B1632093) with opioid receptors is characterized by a specific affinity and selectivity, which dictates its functional output. Like other members of the endorphin family, its primary targets are the mu-opioid receptors.
This compound functions as an agonist at mu-opioid receptors (μORs). wikipedia.org The binding of this compound to these receptors initiates a signaling cascade through the associated G-protein. This activation leads to the inhibition of adenylate cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and reduces neuronal excitability. This fundamental mechanism underlies many of the peptide's neuromodulatory and physiological effects. All three types of endorphins—alpha, beta, and gamma—show a preferential binding to μ-opioid receptors. youtube.com
While both this compound and the more extensively studied beta-endorphin (B3029290) are derived from the same precursor protein, pro-opiomelanocortin (POMC), and bind to μORs, their binding profiles are not identical. nih.gov Structurally, this compound is a shorter peptide, comprising the first 16 amino acids of beta-endorphin. wikipedia.orgyoutube.com This difference in length contributes to a distinction in binding affinity. Beta-endorphin exhibits the highest binding affinity for the μ-opioid receptor among all endogenous opioids. wikipedia.org Consequently, this compound possesses a comparatively lower potency at the μOR. This variation in affinity and potency between the two endorphins suggests differentiated roles in physiological processes.
| Compound | Amino Acid Sequence | Relative Binding Affinity at μORs |
|---|---|---|
| This compound | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr | Moderate |
| beta-Endorphin | Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr-Leu-Phe-Lys-Asn-Ala-Ile-Ile-Lys-Asn-Ala-Tyr-Lys-Lys-Gly-Glu | High |
Neurotransmitter Modulation by this compound
The activation of μORs by this compound leads to significant modulation of various neurotransmitter systems. A primary mechanism through which it exerts its influence is by inducing presynaptic depression, thereby altering the release of other key signaling molecules.
This compound contributes to presynaptic inhibition, a process that reduces the likelihood of neurotransmitter release from an axon terminal. wikipedia.org Opioid receptors, including μORs, are densely located on the presynaptic terminals of neurons. When this compound binds to these receptors, the resulting G-protein activation leads to the inhibition of voltage-gated calcium channels. This prevents the influx of calcium ions that is essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby reducing the release of neurotransmitters into the synapse. youtube.com This form of inhibition allows for precise control over neural circuits by gating the flow of information between neurons. taylorandfrancis.com
A significant target for this compound's modulatory effects is the GABAergic system. In the CNS, endorphin binding to μORs located on GABA-releasing neurons suppresses the release of GABA, which is the main inhibitory neurotransmitter in the brain. nih.gov By inhibiting the release of an inhibitor, this compound effectively removes a brake on postsynaptic neurons, a process known as disinhibition. mdpi.com This interaction is a critical step in the pathway through which endorphins modulate other neurotransmitter systems, such as the dopaminergic pathways. youtube.comnih.gov
The influence of this compound on GABAergic neurons has profound downstream effects on dopaminergic signaling, particularly within the brain's reward circuitry. This system includes dopaminergic neurons originating in the ventral tegmental area (VTA) that project to the nucleus accumbens (NAc). nih.gov GABAergic interneurons in the VTA typically exert a tonic inhibitory control over these dopamine (B1211576) neurons.
By binding to μORs on these GABAergic interneurons, this compound suppresses their activity. This disinhibition of the VTA dopamine neurons leads to an increased release of dopamine in the NAc. youtube.comnih.gov The elevation of dopamine in this key reward center is associated with feelings of pleasure and reinforcement. nih.gov Therefore, this compound plays a crucial role in modulating motivated behaviors through its indirect influence on the mesolimbic dopamine system. nih.gov
| Neurotransmitter System | Effect of this compound Binding to μORs | Underlying Mechanism |
|---|---|---|
| GABAergic | Decreased GABA Release | Presynaptic inhibition of GABAergic interneurons. nih.gov |
| Dopaminergic | Increased Dopamine Release | Disinhibition of VTA dopamine neurons due to reduced GABAergic tone. youtube.com |
Signaling Cascades Initiated by this compound Binding
This compound primarily exerts its physiological effects by binding to and activating opioid receptors, with a notable affinity for the mu-opioid receptor (μOR). goat-anti-mouse.comlktlabs.com These receptors are members of the G-protein coupled receptor (GPCR) superfamily, which are integral membrane proteins characterized by seven transmembrane domains. wikipedia.orgnih.gov The binding of this compound to the extracellular domain of the μOR induces a conformational change in the receptor, initiating a cascade of intracellular signaling events. goat-anti-mouse.com
The activated receptor functions as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G-protein. frontiersin.org For the μOR, the G-protein is typically of the inhibitory Gi/o family. wikipedia.orgnih.gov Upon receptor activation, the Gαi/o subunit releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds guanosine triphosphate (GTP). youtube.com This exchange causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. nih.govyoutube.com
Both the Gαi/o-GTP complex and the Gβγ dimer are active signaling molecules that modulate the activity of various downstream effectors, leading to a reduction in neuronal excitability. nih.gov
Inhibition of Adenylyl Cyclase : The primary target of the Gαi/o-GTP subunit is the enzyme adenylyl cyclase. wikipedia.orgkhanacademy.org By inhibiting this enzyme, the production of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) from ATP is reduced. goat-anti-mouse.comwikipedia.org A decrease in intracellular cAMP levels leads to reduced activity of protein kinase A (PKA), which in turn decreases the phosphorylation of numerous target proteins, including ion channels and transcription factors. youtube.com
Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with and modulates the activity of ion channels on the plasma membrane. nih.gov It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K+) and hyperpolarization of the neuronal membrane. The Gβγ dimer also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium (Ca2+) influx. nih.gov This reduction in presynaptic calcium entry is a key mechanism for inhibiting the release of neurotransmitters. nih.gov
Collectively, these actions—hyperpolarization and reduced neurotransmitter release—underlie the principal neuromodulatory and analgesic effects of this compound. goat-anti-mouse.comnih.gov In addition to these canonical G-protein-dependent pathways, GPCRs can also signal through G-protein-independent pathways, often involving proteins like β-arrestins, which can mediate receptor desensitization and internalization or act as scaffolds for other signaling complexes. nih.gov
| Component | Class/Type | Function |
|---|---|---|
| This compound | Endogenous Opioid Peptide | Binds to and activates the mu-opioid receptor (μOR). goat-anti-mouse.com |
| Mu-Opioid Receptor (μOR) | G-Protein Coupled Receptor (GPCR) | Transduces the extracellular peptide signal into an intracellular response. wikipedia.org |
| Gi/o Protein | Heterotrimeric G-Protein | Couples to the activated μOR; dissociates into Gαi/o and Gβγ subunits upon GTP binding. wikipedia.orgnih.gov |
| Adenylyl Cyclase | Enzyme | Inhibited by the Gαi/o subunit, leading to decreased cAMP production. khanacademy.org |
| Cyclic AMP (cAMP) | Second Messenger | Activates Protein Kinase A (PKA); its levels are reduced by this compound signaling. goat-anti-mouse.comyoutube.com |
| GIRK Channels | Ion Channel (Potassium) | Activated by the Gβγ subunit, causing potassium efflux and membrane hyperpolarization. nih.gov |
| Voltage-Gated Calcium Channels (VGCCs) | Ion Channel (Calcium) | Inhibited by the Gβγ subunit, reducing calcium influx and neurotransmitter release. nih.gov |
Role of Post-Translational Modifications (e.g., N-acetylation) on Activity
Post-translational modifications (PTMs) are crucial for regulating the biological activity of peptides and proteins. For endorphins, one of the most significant PTMs is Nα-acetylation, the addition of an acetyl group to the N-terminal amino acid. nih.gov This modification has a profound impact on the biological activity of this compound and its related peptides, beta- and gamma-endorphin (B1627272).
Research primarily conducted on beta- and gamma-endorphin has demonstrated that N-acetylation of the N-terminal tyrosine residue effectively abolishes the peptide's ability to bind to opioid receptors. nih.govmdpi.comnih.gov Since this N-terminal sequence is essential for opioid receptor recognition and activation, its modification results in a loss of classical opioid activities, such as analgesia. nih.gov The Nα-acetyl form of beta-endorphin, for example, shows no significant affinity for brain opiate receptors and lacks analgesic properties. nih.gov
However, N-acetylation is not merely a mechanism for inactivation. Evidence suggests that this modification can unmask novel biological functions, allowing the peptide to interact with different receptor systems and produce non-opioid effects. nih.gov For instance, N-acetylated gamma-endorphin, while devoid of opiate receptor affinity, retains potent effects on attenuating passive avoidance behavior. nih.govwur.nl This indicates that N-acetylation can serve as a physiological switch, redirecting the peptide's activity from opioid to non-opioid pathways. nih.gov
| Property | This compound (Unmodified) | N-acetyl-alpha-Endorphin (Modified) |
|---|---|---|
| Mu-Opioid Receptor Binding | Active; binds with affinity. goat-anti-mouse.com | Inactive; binding is abolished or significantly reduced. nih.govmdpi.com |
| Opioid Activity (e.g., Analgesia) | Present. lktlabs.com | Absent. nih.gov |
| Potential Non-Opioid Activity | Primarily opioid-mediated effects. | May exhibit novel activities via other receptors (e.g., sigma-1 receptors), as seen with other endorphins. mdpi.comnih.gov |
| Physiological Role | Acts as an endogenous opioid neurotransmitter/neuromodulator. lktlabs.com | Likely acts as a physiological inactivator of opioid function and potentially as a distinct non-opioid signaling molecule. nih.govnih.gov |
Iv. Neurophysiological Roles and Preclinical Observations of Alpha Endorphin
Central Nervous System Neuromodulatory Functions
As a neuromodulator, alpha-endorphin (B1632093) influences the electrical and chemical signaling of neurons, thereby altering the functioning of neural circuits. Its presence and activity have been noted in several key areas of the brain, where it contributes to the fine-tuning of synaptic transmission and neuronal excitability.
Microiontophoretic studies in rats have demonstrated that this compound exerts differential effects on neuronal activity depending on the brain region. nih.govnih.gov In the brainstem, caudate nucleus, and thalamus, the application of this compound predominantly results in the inhibition of responsive neurons. nih.govnih.gov This inhibitory action is consistent with the general effects of many opioid peptides, which can hyperpolarize neurons and reduce their firing rate.
Conversely, in the hippocampus, all neurons responsive to this compound were found to be excited. nih.govnih.gov This excitatory effect in a brain region critical for memory and learning suggests a more complex role for this compound than simple neural depression. Both the inhibitory and excitatory responses to this compound can be blocked by the opioid antagonist naloxone, confirming that these effects are mediated through opioid receptors. nih.govnih.gov
| Brain Region | Predominant Effect of this compound | Antagonist Blockade |
|---|---|---|
| Hippocampus | Excitation | Naloxone |
| Brainstem | Inhibition | Naloxone |
| Caudate Nucleus | Inhibition | Naloxone |
| Thalamus | Inhibition | Naloxone |
The brain's reward system, a critical driver of motivation and behavior, is significantly influenced by endogenous opioids. This compound, through its interactions with key components of this circuitry, plays a role in modulating reward and reinforcement signals.
Research has shown that direct infusion of this compound into the ventral tegmental area (VTA), a core component of the brain's reward pathway, produces a notable stimulation of locomotor activity in rats. nih.govnih.gov This effect suggests an activation of the VTA's dopaminergic neurons, which are central to reward processing. nih.gov The locomotor activation induced by this compound is reversible by pretreatment with the opioid antagonist naloxone, indicating an opioid-receptor-mediated mechanism. nih.gov Furthermore, the effect is also negated by the destruction of the terminal projections of the mesocorticolimbic dopamine (B1211576) system, which originates in the VTA, providing strong evidence for an interaction between this compound and dopamine pathways in this region. nih.gov
The nucleus accumbens (NAcc) is a key projection area of VTA dopamine neurons and is integral to translating motivation into action. youtube.comkhanacademy.org While direct studies on this compound's specific activity in the NAcc are limited, the stimulation of dopamine neurons in the VTA by this compound strongly implies a downstream effect on dopamine release in the NAcc. nih.govyoutube.com Increased dopamine signaling in the NAcc is a well-established mechanism underlying reward and reinforcement. youtube.comkhanacademy.org Moreover, studies have demonstrated that various drugs of abuse, known to activate the reward system, lead to an increase in the extracellular levels of endorphins in the nucleus accumbens. nih.gov This suggests that the release of endogenous opioids, including potentially this compound, in this region may contribute to the reinforcing properties of these substances. nih.gov
This compound has been shown to influence behavioral plasticity, particularly in the context of learning and memory related to aversive events. Studies in rats have indicated that this compound can facilitate inhibitory avoidance behavior. wikipedia.org This form of learning involves an animal learning to avoid a location or object associated with an unpleasant experience. The ability of this compound to enhance this type of learning suggests it plays a role in the consolidation of memories related to negative stimuli and the subsequent adaptation of behavior to avoid them. Some research has characterized the activity of this compound as being similar to that of psychostimulants. wikipedia.org
General Involvement in Emotional Responses
Preclinical studies suggest that this compound is involved in modulating emotional states and behaviors. Its functional effects have been compared to those of psychostimulant drugs like amphetamines. wikipedia.org The endogenous opioid system, which includes this compound, is implicated in the modulation of emotional and physiological responses to various stimuli. nih.gov Endorphins, in general, are associated with states of pleasure and the regulation of mood. nih.govsciencearchives.org They are found in high concentrations in brain regions that are integral to mood and motor activity. sciencearchives.org The complex behaviors produced in animal models by endorphin antagonists underscore the importance of these peptides in psychiatric-related research. nih.gov Studies have indicated that this compound may play a role in mediating the reactive and affective components of stress, thereby influencing emotional tone. researchgate.net
Immunomodulatory Activities
This compound has been observed to exert modulatory effects on the immune system, interacting with various immune cells and processes. This highlights the intricate communication between the nervous and immune systems.
Research indicates that this compound can directly influence the function of lymphocytes, including B cells. In vitro studies have shown that this compound can inhibit the transition of B cells into plasma cells, which are responsible for producing antibodies. nih.govoup.com This inhibitory effect was observed after stimulation with an antigen in the presence of adequate T cell helper activity. nih.govoup.com However, in other experimental setups using different stimuli, this compound did not affect the proliferative responses of B lymphocytes that were specifically stimulated by a mixture of lipopolysaccharide and dextran (B179266) sulfate. nih.gov This suggests that the immunomodulatory effects of this compound may be context-dependent, varying with the type of immune challenge and cellular activation pathway. The interaction appears to be mediated through opioid receptors, as the inhibitory effects are no longer observed when the N-terminal tyrosine residue—crucial for opioid receptor binding—is removed from the this compound molecule. nih.govoup.com
| Experimental Focus | Observation | Key Finding | Reference |
|---|---|---|---|
| B Cell Transition | This compound was shown to inhibit the transition of B cells into plasma cells following antigen stimulation. | Demonstrates a direct inhibitory role on B cell differentiation. | nih.govoup.com |
| B Cell Proliferation | This compound did not affect the proliferative response of rat splenic B lymphocytes to stimulation by lipopolysaccharide and dextran sulfate. | Suggests specificity in the immunomodulatory action of this compound. | nih.gov |
| Receptor Interaction | The inhibitory effect on B cell function was abolished when the N-terminal tyrosine of this compound was removed. | Indicates that the immunomodulatory effects are mediated via opioid receptors. | nih.gov |
This compound has been shown to modulate the primary antibody response to specific antigens. In studies using human blood lymphocytes, this compound at concentrations of 0.05 to 0.5 microM blocked the specific IgM antibody response to the antigen ovalbumin. nih.gov The peptide appears to exert its inhibitory effect at both the T cell and B cell levels. nih.gov It was found to be capable of blocking the production and/or secretion of both antigen-specific T cell helper factors and the anti-ovalbumin antibodies produced by plasma cells. nih.gov This demonstrates a significant immunosuppressive potential of this compound in the context of a primary humoral immune response. nih.gov
| Parameter | Effect of this compound | Mechanism | Reference |
|---|---|---|---|
| Antigen-Specific IgM Response | Blocked the response to ovalbumin in vitro. | Inhibition of antibody production by plasma cells. | nih.gov |
| T Cell Helper Factor | Blocked production and/or secretion. | Inhibition at the T cell level, reducing help provided to B cells. | nih.gov |
| B Cell Differentiation | Inhibited the transition of B cells into antibody-secreting plasma cells. | Direct interference with the final stage of B cell maturation. | nih.govoup.com |
Endogenous opioids, including this compound, are key modulators in the bidirectional communication between the nervous, immune, and endocrine systems. usda.gov This intricate network, often referred to as the neuro-immune endocrine axis, relies on shared ligands and receptors to maintain homeostasis. nih.gov Cytokines, initially known as immune system messengers, can profoundly affect central nervous system functions, including neuroendocrine regulation. scielo.br In turn, neuropeptides and hormones from the nervous and endocrine systems influence immune function. nih.gov Endogenous endorphins participate in this crosstalk, modulating the immune system either directly or indirectly through their influence on the hypothalamic-pituitary-adrenal (HPA) axis. usda.gov This communication is crucial for an organism's ability to adapt to stressors, with the opioid system providing a protective function. usda.gov
Endocrine and Homeostatic System Regulation
This compound is part of a larger system that regulates the body's internal balance and response to stress, with significant interactions at the level of the HPA axis.
The interaction between this compound and the HPA axis is fundamentally linked through their common precursor, pro-opiomelanocortin (POMC). nih.gov POMC is processed to yield several bioactive peptides, including both the endorphins and Adrenocorticotropic Hormone (ACTH). nih.gov ACTH is the primary pituitary hormone that stimulates the adrenal cortex to release glucocorticoids as a central part of the stress response. nih.govnih.gov The co-release of endorphins and ACTH from the pituitary gland suggests a coordinated role in the global response to stress. researchgate.netwikipedia.org Endorphins can modulate the HPA axis; for instance, beta-endorphin (B3029290) can attenuate the stress response in part by inhibiting the secretion of Corticotropin-Releasing Hormone (CRH) at the level of the hypothalamus. frontiersin.org Furthermore, glucocorticoids released from the adrenal cortex exert negative feedback to inhibit both the hypothalamus and the pituitary gland, thereby reducing the secretion of CRH and the cleavage of POMC into ACTH and endorphins. wikipedia.org This intricate relationship places this compound within the key neuroendocrine feedback loops that govern the body's response to stress and maintain homeostasis. usda.govnih.gov
Regulation of Reproductive Endocrine Function
Endogenous opioids, including this compound, are recognized as key modulators of the hypothalamic-pituitary-gonadal (HPG) axis, which governs reproductive function. usda.gov These peptides generally exert an inhibitory influence on the reproductive endocrine system. The primary mechanism involves the suppression of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus. nih.gov This, in turn, reduces the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. usda.govyourhormones.infowikipedia.org
The pulsatile release of GnRH is critical for stimulating the pituitary to secrete LH and FSH, which act on the gonads to regulate sex steroid production and gametogenesis. nih.govpressbooks.pub Endogenous opioids, by acting on the hypothalamus, can dampen this pulsatile secretion. nih.gov While much of the research in this area has focused on beta-endorphin, this compound is part of this intrinsic opioid system that contributes to the tonic inhibition of gonadotropin secretion. usda.govoup.com This regulation is a complex process influenced by the feedback of gonadal steroids, such as estradiol, which can modulate the opioid tone within the hypothalamus. frontiersin.orgfrontiersin.org
Table 1: Influence of this compound on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
| Hormone/Neuropeptide | Site of Action | Observed Effect of Endogenous Opioids (including this compound) |
|---|---|---|
| Gonadotropin-Releasing Hormone (GnRH) | Hypothalamus | Inhibition of pulsatile release |
| Luteinizing Hormone (LH) | Anterior Pituitary | Decreased secretion |
| Follicle-Stimulating Hormone (FSH) | Anterior Pituitary | Decreased secretion |
Influence on Feeding Behavior and Energy Homeostasis
This compound plays a role in the intricate neural circuits that control appetite and energy balance. usda.gov As a product of the POMC gene, it is co-synthesized with other peptides that have potent but often opposing effects on food intake. nih.govnih.gov The most notable of these is the alpha-melanocyte-stimulating hormone (α-MSH), a powerful anorexigenic (appetite-suppressing) peptide. nih.govfrontiersin.org
In contrast, endogenous opioids are generally considered to have orexigenic (appetite-stimulating) properties. nih.gov They are believed to contribute to the rewarding aspects of food consumption and can stimulate food intake. oipub.com The balance between the activity of α-MSH and endorphins within the hypothalamus is crucial for maintaining energy homeostasis. nih.gov this compound, as part of the endogenous opioid system, is involved in this regulatory network. usda.gov The activation of opioid receptors in brain regions like the hypothalamus can influence the motivation to eat and the consummatory phase of feeding. oipub.com This suggests that this compound contributes to the complex interplay of signals that govern when, what, and how much is eaten.
Table 2: Role of this compound in the Regulation of Energy Homeostasis
| Regulatory Molecule | Primary Function in Appetite | Interaction with this compound System |
|---|---|---|
| Alpha-Melanocyte-Stimulating Hormone (α-MSH) | Anorexigenic (Suppresses appetite) | Derived from the same precursor (POMC); endogenous opioids can have opposing, orexigenic effects. |
| Neuropeptide Y (NPY) / Agouti-Related Peptide (AgRP) | Orexigenic (Stimulates appetite) | Endogenous opioids are also part of the orexigenic signaling pathways in the hypothalamus. |
Antinociceptive and Analgesic Mechanisms
This compound exhibits significant antinociceptive and analgesic properties, functioning as a natural pain reliever. lktlabs.com Its mechanism of action is centered on its role as an agonist for opioid receptors, particularly the μ-opioid receptors (MOR), located throughout the central and peripheral nervous systems. anesthesiologydfw.comlktlabs.comnih.gov
The analgesic effect of this compound is achieved through two primary pathways:
Peripheral Nervous System (PNS): In the PNS, primary afferent nerve fibers (A-delta and C fibers) transmit pain signals to the spinal cord. nih.gov This transmission relies on the release of neurotransmitters, most notably Substance P. anesthesiologydfw.comyoutube.com When this compound binds to presynaptic μ-opioid receptors on these nerve terminals, it inhibits the release of Substance P. anesthesiologydfw.comnih.gov This action effectively dampens the pain signal at its source, preventing it from ascending to the brain. nih.gov
Central Nervous System (CNS): Within the CNS, particularly in the brainstem and spinal cord, this compound modulates descending pain-control circuits. nih.govnih.gov Here, it binds to μ-opioid receptors on the presynaptic terminals of neurons that release the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). anesthesiologydfw.comnih.gov The binding of this compound suppresses the release of GABA. anesthesiologydfw.comalliedacademies.org Since GABA normally inhibits dopamine-releasing neurons, this suppression leads to an increase in dopamine production and release. anesthesiologydfw.comyoutube.com This not only contributes to analgesia but is also associated with the feelings of euphoria and reward linked to the opioid system. nih.gov
Table 3: Analgesic Mechanisms of this compound
| Nervous System Division | Primary Target | Mechanism of Action | Result |
|---|---|---|---|
| Peripheral (PNS) | Presynaptic μ-opioid receptors on pain-sensing nerve fibers | Inhibits the release of Substance P | Reduced transmission of pain signals to the spinal cord |
| Central (CNS) | Presynaptic μ-opioid receptors on GABAergic neurons | Suppresses the release of the inhibitory neurotransmitter GABA | Increased dopamine release, leading to analgesia and reward |
V. Research Methodologies and Experimental Approaches in Alpha Endorphin Studies
In Vivo Preclinical Models for Behavioral and Physiological Investigations
In vivo studies using animal models are indispensable for understanding the complex behavioral and physiological effects of alpha-endorphin (B1632093) in a living organism. These models allow researchers to observe the integrated systemic response to the administration or manipulation of this endogenous opioid peptide.
The brain's reward system is a complex network of neural circuits that mediates pleasure and motivation. Intracranial self-stimulation (ICSS) is a key preclinical model used to investigate the rewarding properties of substances. In this paradigm, animals are trained to perform an action, such as pressing a lever, to receive direct electrical stimulation to specific brain regions associated with reward, like the ventral tegmental area (VTA) or substantia nigra.
Research has demonstrated that this compound can modulate the activity of this system. Studies have shown that this compound potentiates self-stimulation of the VTA/substantia nigra region, indicating that it enhances the rewarding effects of the stimulation nih.gov. This suggests that this compound has a stimulatory effect on the brain's reward pathways nih.gov. The reinforcing properties of many substances of abuse are dependent on the activation of mu opioid receptors, which are targets for endorphins nih.gov. The interaction of this compound with these receptors is thought to underlie its influence on the reward system.
| Animal Model | Brain Region Targeted | Observed Effect of this compound | Implication |
|---|---|---|---|
| Rat | Ventral Tegmental Area (VTA) / Substantia Nigra | Potentiation of self-stimulation | Stimulation of the brain reward system |
Some studies have suggested that the behavioral effects of this compound are similar to those of psychostimulant drugs like amphetamines. To evaluate these effects, researchers employ several behavioral assays in animal models.
Conditioned Place Preference (CPP): This is a form of Pavlovian conditioning used to measure the motivational effects of objects or experiences. In this paradigm, an animal is repeatedly exposed to a specific environment in conjunction with a substance. If the substance is rewarding, the animal will spend more time in the environment associated with it. This model can be used to assess the rewarding properties of this compound.
Locomotor Activity: Psychostimulants typically increase locomotor activity in animals. This is often measured in an open-field apparatus where the animal's movements are tracked. An increase in distance traveled, speed, or rearing behavior after administration of this compound would suggest a psychostimulant-like effect.
While direct evidence for this compound inducing CPP or increased locomotor activity is still emerging, the observation that its effects are comparable to psychostimulants points to its potential to modulate dopamine-related behaviors frontiersin.orgnih.gov.
Endogenous opioids are known to be released in response to stress and are believed to play a role in regulating the body's reaction to stressful stimuli researchgate.net. Animal models are crucial for investigating how this compound modulates the stress response.
Forced Swim Test (FST): In this model, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured as an indicator of a depressive-like state or behavioral despair nih.govyoutube.comyoutube.com. Antidepressants and anxiolytics typically reduce immobility time. The FST can be used to assess whether this compound has antidepressant or stress-coping effects.
Elevated Plus Maze (EPM): This apparatus consists of two open and two enclosed arms. An animal's anxiety level is inferred from the proportion of time it spends in the open arms versus the enclosed arms. Anxiolytic compounds tend to increase the time spent in the open arms. This model could be used to determine if this compound has anxiety-reducing properties.
While much of the research on endorphins and stress has focused on beta-endorphin (B3029290), which has been shown to attenuate the stress response, the shared origin and receptor targets suggest that this compound may also play a significant role in modulating behavioral responses to stress nih.govnih.govnih.gov.
The neuroendocrine and immune systems are intricately linked, and endogenous opioids are recognized as important modulators in this crosstalk nih.gov. Preclinical studies are beginning to unravel the specific role of this compound in immune function.
In a study using murine (mouse) CD4+ T cells, it was found that this compound stimulated the production of several key cytokines, including Interleukin-2 (IL-2), Interleukin-4 (IL-4), and Interferon-gamma (IFN-γ) nih.gov. This suggests that this compound can enhance certain T-cell mediated immune responses.
| Cell Type | Stimulant | Effect of this compound | Cytokines Measured | Finding |
|---|---|---|---|---|
| Murine CD4+ T cells | Concanavalin A | Stimulation of cytokine production | IL-2, IL-4, IFN-γ | Threefold stimulation of production |
Another important immunological assay is the lymphocyte proliferation assay , which measures the ability of lymphocytes to multiply in response to a stimulus hanc.info. While direct in vivo animal studies on this compound's effect on lymphocyte proliferation are limited, in vitro studies with rat splenic lymphocytes have shown that beta-endorphin can enhance proliferative responses, suggesting a potential area for future in vivo investigation with this compound nih.gov.
In Vitro Cellular and Molecular Assays
In vitro assays provide a controlled environment to dissect the specific cellular and molecular mechanisms of this compound's actions, free from the complexities of a whole organism.
Neuronal cell cultures are a fundamental tool for assessing the direct effects of neuropeptides on nerve cells nih.gov. These systems allow for the precise measurement of changes in neuronal activity in response to the application of compounds like this compound.
Calcium Imaging: When neurons are active, there is an influx of calcium ions. Calcium imaging uses fluorescent dyes or genetically encoded indicators that change their light emission in the presence of calcium, allowing researchers to visualize and quantify neuronal activity in real-time nih.govnih.govbiorxiv.orgeurekalert.org. This technique can be used to determine if this compound excites or inhibits neuronal firing in cultured neurons. For instance, studies on other opioid peptides like dynorphin A have successfully used calcium imaging to demonstrate an increase in intracellular calcium in cultured cortical neurons nih.gov.
Neurotransmitter Release Assays: These assays measure the amount of a specific neurotransmitter released from cultured neurons in response to a stimulus. By applying this compound to these cultures, researchers can determine its effect on the release of key neurotransmitters such as dopamine (B1211576), serotonin, or GABA. This information is crucial for understanding how this compound modulates synaptic communication.
These in vitro approaches provide detailed insights into the direct actions of this compound at the cellular level, complementing the findings from in vivo behavioral and physiological studies.
Receptor Binding and Ligand-Receptor Interaction Studies
Receptor binding assays are fundamental in elucidating the interaction between this compound and its target receptors. These studies are designed to quantify the affinity of this compound for various receptor types, primarily the opioid receptors. The general principle involves incubating a preparation of cell membranes containing the receptors of interest with a radiolabeled ligand that is known to bind to the receptor. The unlabeled ligand, in this case, this compound, is then added in increasing concentrations to compete with the radiolabeled ligand for binding sites. The amount of radioactivity displaced is measured, allowing for the calculation of the binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50).
Studies have consistently shown that the endorphin family of peptides, including this compound, preferentially binds to μ-opioid receptors (MORs) sciencearchives.org. The N-terminal pentapeptide sequence of this compound, Tyr-Gly-Gly-Phe-Met, is crucial for this interaction, acting as the primary recognition site that allows the peptide to function as an agonist at opioid receptors in the brain wikipedia.org. While this compound shows a high affinity for μ-opioid receptors, its interaction with delta (δ) and kappa (κ) opioid receptors has also been investigated to create a complete binding profile nih.gov. Some research also indicates that certain endorphins may interact with specific, non-opiate receptors, highlighting the complexity of their signaling pathways wikipedia.org. The precise structural requirements for receptor activation are further investigated by testing the binding and activity of various fragments of the this compound peptide, revealing how modifications to the amino acid sequence impact receptor interaction and subsequent biological activity.
Immune Cell Culture Experiments
The immunomodulatory properties of this compound are investigated using in vitro immune cell culture experiments. These studies typically involve isolating specific immune cells, such as lymphocytes from human blood, and exposing them to this compound in a controlled environment to observe the effects on cellular functions.
A key area of investigation has been the influence of this compound on the primary antibody response. In one series of experiments, human blood lymphocytes were cultured and stimulated with the antigen ovalbumin (OA) to induce an IgM antibody response, which was quantified using a hemolytic plaque technique. The addition of this compound to these cultures was found to block the OA-specific IgM response in a concentration-dependent manner nih.gov. Further investigation revealed that this inhibitory effect occurs at both the T-cell and B-cell levels nih.gov. The neuropeptide appears to inhibit the production or secretion of antigen-specific T-cell helper factors and also directly impedes the transition of B-cells into antibody-secreting plasma cells nih.gov.
Crucially, these studies demonstrated that the N-terminal tyrosine residue of this compound is essential for its inhibitory activity. When a form of this compound lacking this initial amino acid was used, the inhibition of the antibody response was not observed, indicating that the immunomodulatory effect is mediated through an interaction with opiate receptors present on the immune cells nih.gov.
| Experimental Condition | Observed Effect | Implicated Cell Types | Mechanism Insight |
|---|---|---|---|
| Addition of this compound (0.05 to 0.5 µM) to ovalbumin-stimulated lymphocyte cultures | Inhibition of the antigen-specific IgM plaque-forming cell (PFC) response | T-cells and B-cells | Blocks T-cell helper factor and inhibits B-cell differentiation into PFCs nih.gov |
| Addition of this compound lacking the N-terminal tyrosine | No inhibition of the PFC response | T-cells and B-cells | Suggests the effect is mediated via opiate receptor interaction nih.gov |
Advanced Analytical Techniques for this compound Characterization
Mass Spectrometry for Peptide Sequencing and Identification
Mass spectrometry (MS) is a cornerstone analytical technique for the definitive identification and structural characterization of peptides like this compound. In the initial discovery and characterization of this compound, mass spectrometry, along with methods like dansyl-Edman degradation, was instrumental in determining its primary amino acid sequence: Tyr-Gly-Gly-Phe-Met-Thr-Ser-Glu-Lys-Ser-Gln-Thr-Pro-Leu-Val-Thr wikipedia.orgnih.govpnas.org. This technique precisely measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of a peptide's exact molecular weight.
Modern MS techniques, particularly when coupled with liquid chromatography (LC-MS), offer high sensitivity and specificity for both identifying and quantifying this compound in complex biological samples. Tandem mass spectrometry (MS/MS) is especially powerful. In this approach, the intact peptide (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) create a unique "fingerprint" that confirms the peptide's sequence.
For instance, a validated method using liquid chromatography-electrospray ionization-tandem mass spectrometry has been developed to quantify endogenous this compound in rat brain tissue nih.gov. This method uses specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode to achieve high specificity and sensitivity, with a limit of detection as low as 0.03 ng/mL nih.gov.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Source |
|---|---|---|---|
| This compound | 873.6 | 429.6 | nih.gov |
| gamma-Endorphin (B1627272) (for comparison) | 929.6 | 542.3 | nih.gov |
| [D-Ala2]-gamma-endorphin (Internal Standard) | 936.6 | 542.3 | nih.gov |
Microiontophoresis for Electrophysiological Assessment of Neuronal Responses
Microiontophoresis is a specialized electrophysiological technique used to apply minute quantities of charged substances, such as neuropeptides, directly onto the surface of a single neuron in a living brain. This method allows researchers to observe the direct effect of the substance on the neuron's firing rate and electrical activity, which is recorded simultaneously by an adjacent microelectrode.
This technique has been pivotal in mapping the neuronal actions of this compound across different brain regions. In a comparative study using rats, this compound was applied via microiontophoresis to neurons in various areas of the brain nih.govnih.gov. The results demonstrated that this compound does not have a uniform effect; instead, its action is region-specific. In the cerebral cortex, brainstem, caudate nucleus, and thalamus, the predominant effect of this compound was inhibitory, reducing the spontaneous firing rate of responsive neurons nih.govnih.gov. In stark contrast, neurons in the hippocampus were consistently excited by the application of this compound nih.govnih.gov. These responses, both inhibitory and excitatory, could be blocked by the opiate antagonist naloxone, confirming that they were mediated by opioid receptors nih.govnih.gov.
| Brain Region | Predominant Neuronal Response | Antagonist Effect | Source |
|---|---|---|---|
| Cerebral Cortex | Inhibition | Blocked by Naloxone | nih.govnih.gov |
| Brainstem | Inhibition | Blocked by Naloxone | nih.govnih.gov |
| Caudate Nucleus | Inhibition | Blocked by Naloxone | nih.govnih.gov |
| Thalamus | Inhibition | Blocked by Naloxone | nih.govnih.gov |
| Hippocampus | Excitation | Blocked by Naloxone | nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification and analysis of peptides. hplc.eupeptide.com In the context of this compound research, reversed-phase HPLC (RP-HPLC) is the most commonly employed modality. This method separates molecules based on their hydrophobicity. The peptide mixture is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica), and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile) is used for elution peptide.com. Peptides with greater hydrophobicity interact more strongly with the stationary phase and thus elute later.
The initial isolation of this compound from pituitary glands relied heavily on multiple HPLC steps to purify the peptide to homogeneity nih.gov. Following an initial size-based separation (gel filtration), researchers used a combination of reverse-phase and paired-ion reverse-phase HPLC systems to separate this compound from other closely related peptides, such as gamma-endorphin nih.gov. The high resolving power of HPLC is critical, as it can separate peptides that differ by only a single amino acid hplc.eu.
Beyond initial purification, HPLC is routinely used to assess the purity of both isolated and synthetically produced this compound. By analyzing a sample and observing a single, sharp peak at the expected retention time, researchers can confirm the sample's high purity. This purity assessment is essential to ensure that any observed biological activity in subsequent experiments is attributable solely to this compound and not to contaminants.
Vi. Future Directions and Unanswered Questions in Alpha Endorphin Research
Comprehensive Elucidation of Alpha-Endorphin (B1632093) Specific Signaling Pathways
The canonical signaling pathway for endorphins involves binding to the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). anesthesiologydfw.com This interaction typically activates the inhibitory G-protein, Gαi, which in turn inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability. wikipedia.org While α-endorphin acts as a MOR agonist, its physiological effects, sometimes described as psychostimulant-like, differ from the potent analgesia associated with β-endorphin. wikipedia.orgwikipedia.org This divergence suggests that the signaling cascade initiated by α-endorphin may have unique characteristics that are currently unresolved.
Future research must move beyond the generalized MOR activation model and dissect the specific intracellular events following α-endorphin binding. Key unanswered questions include:
G-Protein Subunit Specificity: Does α-endorphin show a preference for coupling with specific Gαi/o subunits over others, and could this vary in different neuronal populations?
Receptor Dimerization: Does α-endorphin binding promote different patterns of MOR homo- or heterodimerization (e.g., with delta-opioid receptors) compared to β-endorphin, thereby altering downstream signaling?
Beta-Arrestin Recruitment: What is the specific profile of β-arrestin recruitment initiated by α-endorphin at the MOR? Differential engagement of β-arrestin pathways could explain variations in receptor internalization, desensitization, and the activation of parallel, non-G-protein-mediated signaling cascades like the MAPK pathway. frontiersin.org
Non-Opioid Receptor Interactions: Some studies suggest that certain endorphin fragments may interact with non-opiate receptors. wikipedia.org Investigating whether α-endorphin has functionally relevant affinity for other receptor systems, such as sigma receptors (σ1R), could reveal novel mechanisms of action. mdpi.com
A thorough investigation into these areas will be critical to understanding how α-endorphin can produce its distinct behavioral and physiological profile while acting on the same primary receptor as other endorphins.
Detailed Investigation of this compound's Interplay with Other Neuropeptide Systems
The endogenous opioid system does not operate in isolation; it is highly integrated with other neurotransmitter and neuropeptide systems to maintain homeostasis and modulate complex behaviors. frontiersin.org While interactions between the broader opioid system and systems like dopamine (B1211576) (DA) and cholecystokinin (B1591339) (CCK) are established, the specific contributions of α-endorphin remain largely unknown. nih.govnih.gov
Future research should focus on delineating the precise role of α-endorphin in modulating, and being modulated by, these other systems:
Dopaminergic System: Endorphin-mediated inhibition of GABAergic interneurons in areas like the ventral tegmental area (VTA) leads to disinhibition of dopamine neurons and increased dopamine release in the nucleus accumbens, a key mechanism for reward and reinforcement. anesthesiologydfw.comyoutube.com Given the psychostimulant-like effects attributed to α-endorphin, a primary research goal should be to quantify its specific impact on dopamine release dynamics compared to other opioids. wikipedia.org
Cholecystokinin (CCK) System: CCK is often considered an "anti-opioid" system, as its activation can counteract opioid-induced analgesia and other effects. nih.govnih.gov The neuroanatomical co-localization of CCK and opioid peptides in limbic regions suggests a functional interaction. nih.gov It is crucial to investigate whether CCK specifically antagonizes the actions of α-endorphin and if this interaction plays a role in modulating mood, anxiety, or motivational states.
Other Neuropeptides: The endogenous opioid system also interacts with stress and social-behavior-related neuropeptides such as oxytocin, vasopressin, and corticotropin-releasing hormone (CRH). anesthesiologydfw.comfrontiersin.org Future studies should explore whether α-endorphin has a unique modulatory role within these circuits, potentially influencing stress responses and social behaviors differently than β-endorphin.
Advanced Mapping of this compound Receptor Distribution and Subtype Specificity in Brain Regions
This compound exerts its effects primarily through the μ-opioid receptor (MOR), which is widely distributed in the brain. lktlabs.com High concentrations of MORs are found in regions critical for pain, reward, and emotion, including the cerebral cortex, nucleus accumbens, amygdala, hippocampus, and periaqueductal gray. wikipedia.orgresearchgate.netnih.gov However, the MOR is not a single entity; alternative splicing of the OPRM1 gene produces several receptor variants, such as μ1, μ2, and μ3. wikipedia.org These subtypes may possess different binding affinities and signaling properties.
A significant gap in current knowledge is the precise distribution of α-endorphin binding sites and its affinity for these different MOR splice variants. Future research should employ advanced neuroanatomical and pharmacological techniques to:
Map Binding Sites: Utilize high-resolution autoradiography with radiolabeled α-endorphin to create a detailed map of its binding sites throughout the central nervous system. This would reveal whether its binding pattern differs subtly from that of β-endorphin or synthetic MOR agonists.
Determine Subtype Affinity: Conduct competitive binding assays using cell lines selectively expressing individual MOR splice variants (e.g., μ1, μ2) to determine the binding affinity (Ki) of α-endorphin for each subtype. This could reveal a preferential interaction that helps explain its unique pharmacological profile.
Visualize Receptor Co-localization: Employ immunohistochemistry and fluorescence in situ hybridization (FISH) to identify the specific neuronal types that express MORs targeted by α-endorphin in key brain circuits.
The following table summarizes the known distribution of the primary target for α-endorphin, the μ-opioid receptor, in key brain regions.
This table provides a general overview of μ-opioid receptor distribution. Future research is needed to determine the specific distribution and subtype affinity for α-endorphin itself. wikipedia.orglktlabs.comresearchgate.netnih.govresearchgate.net
Development of Novel Pharmacological Tools Targeting this compound Systems
A major hurdle in dissecting the specific functions of α-endorphin is the lack of selective pharmacological tools. nih.gov Most available MOR agonists and antagonists, such as DAMGO and naloxone, respectively, target the receptor broadly and cannot distinguish between the effects of different endogenous ligands like α- and β-endorphin. frontiersin.org This makes it challenging to isolate and study the circuits and behaviors specifically modulated by α-endorphin.
A critical future direction is the design and synthesis of novel chemical probes. This research should focus on:
Selective Agonists and Antagonists: Developing ligands that are structurally based on α-endorphin or that selectively recognize the specific conformation the MOR adopts when bound to α-endorphin. Such tools would allow researchers to activate or block α-endorphin-specific pathways without cross-reacting with those activated by β-endorphin.
Positive and Negative Allosteric Modulators (PAMs/NAMs): Creating molecules that bind to a site on the MOR distinct from the main opioid binding site to selectively enhance or diminish the receptor's response to α-endorphin. This would provide a more nuanced way to modulate its activity.
Biotinylated or Fluorescent Probes: Synthesizing modified versions of α-endorphin, similar to probes developed for β-endorphin, would facilitate the visualization, isolation, and study of its specific receptor complexes in vitro and in vivo. osti.gov
The development of such tools would be a transformative step, enabling a far more precise investigation of the unique physiological roles of α-endorphin.
Integration of Omics Approaches for Systems-Level Understanding of this compound Physiology
"Omics" technologies offer a powerful, unbiased approach to understanding complex biological systems. Applying these methods to α-endorphin research can provide a systems-level view of its lifecycle, from synthesis to its ultimate impact on cellular function.
Future research should integrate multi-omics approaches to build a comprehensive model of α-endorphin physiology:
Proteomics: this compound is cleaved from the large precursor protein pro-opiomelanocortin (POMC) by prohormone convertases. nih.govphysiology.orgnih.gov The mix of final peptides produced from POMC can be tissue-specific. nih.govphysiology.org Advanced mass spectrometry-based proteomics can be used to precisely quantify the relative production of α-endorphin versus β-endorphin and other POMC-derived peptides in different brain regions and under various physiological states (e.g., stress, reward).
Transcriptomics: RNA-sequencing of single POMC-expressing neurons could identify gene expression signatures associated with a predisposition to produce more α-endorphin. Furthermore, transcriptomics can be used to map the global changes in gene expression in target neurons that are specifically induced by α-endorphin signaling, revealing its downstream genetic and cellular programs.
Metabolomics: Analyzing the metabolic profile of brain regions or biofluids following the specific activation of α-endorphin pathways could identify unique metabolic signatures. This could provide novel biomarkers for α-endorphin activity and offer insights into its influence on neuronal energy metabolism and function.
By integrating data from these different omics levels, researchers can construct detailed network models that illuminate the complete physiological role of α-endorphin, potentially identifying novel pathways and therapeutic targets. frontiersin.org
Q & A
Q. What are the primary biochemical pathways involved in alpha-endorphin synthesis and processing?
this compound is derived from the proteolytic cleavage of proopiomelanocortin (POMC), a precursor protein synthesized in the pituitary gland. The enzymatic processing involves prohormone convertases (e.g., PC1/3 and PC2), which cleave POMC into smaller peptides, including this compound. This pathway is tissue-specific, with the anterior and intermediate pituitary lobes being primary sites of synthesis. Researchers must validate cleavage patterns using techniques like mass spectrometry or Western blotting to confirm peptide identity .
Q. What experimental assays are commonly used to quantify this compound levels in biological samples?
Radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) are standard methods, relying on antibodies specific to this compound. High-performance liquid chromatography (HPLC) coupled with fluorescence detection is used for purification and quantification, requiring rigorous validation of antibody specificity to avoid cross-reactivity with similar peptides (e.g., beta-endorphin). Sample preparation must include protease inhibitors to prevent degradation, and results should be normalized to total protein content or internal controls .
Q. How does this compound’s physiological role differ from other endorphins, such as beta-endorphin?
While beta-endorphin is well-characterized for its analgesic effects via mu-opioid receptor binding, this compound exhibits milder, context-dependent soothing effects, potentially mediated through delta-opioid receptors or non-opioid pathways. Comparative studies often use receptor antagonists (e.g., naltrindole for delta receptors) in animal models to isolate this compound’s effects. Dose-response curves and behavioral assays (e.g., tail-flick tests) are critical for distinguishing functional overlaps .
Advanced Research Questions
Q. How do researchers address discrepancies in reported physiological effects of this compound across experimental models?
Contradictions often arise from differences in dosage, administration routes (e.g., intracerebroventricular vs. systemic), or model systems (e.g., cell lines vs. transgenic mice). To resolve these, meta-analyses should control for variables like sample size and experimental design. For example, in stress studies, standardized protocols for stressors (e.g., forced swim tests) and consistent sampling intervals improve comparability. Cross-validation with knockout models (e.g., POMC-deficient mice) can clarify peptide-specific effects .
Q. What challenges exist in elucidating this compound’s receptor interactions and signaling mechanisms?
this compound’s low receptor binding affinity and potential cross-talk with beta-endorphin pathways complicate mechanistic studies. Advanced techniques like surface plasmon resonance (SPR) or Förster resonance energy transfer (FRET) are used to quantify receptor-ligand dynamics in real time. Additionally, single-cell RNA sequencing can identify co-expressed receptors in target tissues, guiding hypothesis-driven experiments .
Q. What methodological considerations are critical for longitudinal studies on this compound’s role in chronic stress or addiction?
Longitudinal designs require frequent sampling to account for diurnal fluctuations in peptide levels. Non-invasive methods (e.g., salivary or urinary assays) minimize stress artifacts in animal models. Researchers must also standardize stress induction protocols (e.g., chronic unpredictable stress vs. social defeat) and include sham controls. Data analysis should use mixed-effects models to handle individual variability .
Methodological Guidance
Q. How can researchers ensure reproducibility in this compound purification and characterization?
Detailed protocols for HPLC gradient profiles, column types (e.g., C18 reverse-phase), and buffer compositions must be reported. Peptide identity should be confirmed via tandem mass spectrometry (MS/MS) and compared to synthetic standards. Batch-to-batch variability in antibody-based assays requires periodic revalidation using positive and negative controls .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
Nonlinear regression models (e.g., sigmoidal dose-response curves) are suitable for in vitro studies, while longitudinal data may require repeated-measures ANOVA or Bayesian hierarchical models. For small sample sizes, non-parametric tests (e.g., Mann-Whitney U) reduce false positives. Power analyses should be conducted a priori to justify group sizes .
Data Contradiction Analysis
Q. How should researchers interpret conflicting findings on this compound’s role in immune modulation?
Discrepancies may stem from tissue-specific expression (e.g., lymphoid vs. neural tissues) or species differences (e.g., human vs. rodent immune cells). Systematic reviews should categorize studies by model system and assay type (e.g., cytokine release vs. leukocyte migration). Functional studies using conditional knockout models or tissue-specific promoters can isolate context-dependent effects .
Q. What strategies mitigate bias in meta-analyses of this compound’s behavioral effects?
PRISMA guidelines should be followed to ensure transparent literature screening. Risk of bias tools (e.g., SYRCLE for animal studies) assess blinding, randomization, and outcome reporting. Sensitivity analyses exclude underpowered studies, and funnel plots detect publication bias. Pre-registration of analysis protocols reduces post-hoc data dredging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
